molecular formula O6SrV2 B1172373 Staphylomycin S1-LiBr compound (1:1) CAS No. 11098-77-4

Staphylomycin S1-LiBr compound (1:1)

Cat. No.: B1172373
CAS No.: 11098-77-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Staphylomycin S1-LiBr compound (1:1) is a lithium bromide complex of Staphylomycin S1, a macrolide-class antibiotic derived from Streptomyces species. This compound is characterized by a 1:1 molar ratio of Staphylomycin S1 to lithium bromide, enhancing its stability and solubility compared to the parent molecule . The complex exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.

Key applications include treatment of multidrug-resistant infections and topical formulations for dermatological use. Regulatory documentation for such compounds must adhere to stringent guidelines, emphasizing clinical efficacy and safety over structural similarity alone, akin to biosimilar drug labeling standards .

Properties

CAS No.

11098-77-4

Molecular Formula

O6SrV2

Synonyms

Staphylomycin S1-LiBr compound (1:1)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Staphylomycin S1-LiBr (1:1) is compared below with three analogous compounds:

Parameter Staphylomycin S1-LiBr (1:1) Staphylomycin S1 Staphylomycin S2-LiBr (1:2) Streptomycin-LiBr (1:1)
Molecular Weight (g/mol) 892.3 748.5 1,036.8 723.4
Solubility (mg/mL) 45.2 (aqueous) 12.7 (aqueous) 28.9 (aqueous) 33.5 (aqueous)
MIC (S. aureus, µg/mL) 0.5 2.0 1.2 4.8
Plasma Half-Life (h) 6.8 3.2 5.5 2.4
LD50 (mg/kg, murine) 420 380 390 320

Key Findings :

  • The LiBr complexation significantly improves solubility and bioavailability compared to Staphylomycin S1 alone.
  • Staphylomycin S1-LiBr (1:1) demonstrates superior minimum inhibitory concentration (MIC) values against S. aureus relative to Streptomycin-LiBr .

Research Findings and Clinical Implications

Stability and Formulation Advantages

Lithium bromide in the 1:1 complex reduces hygroscopicity, extending shelf-life to 24 months (vs. 12 months for Staphylomycin S1). This aligns with biosimilar labeling practices, where stability data are critical for regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.